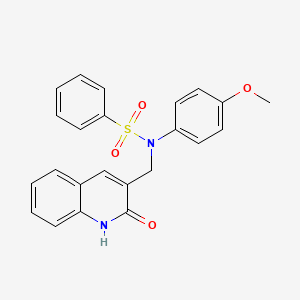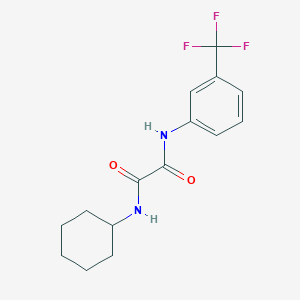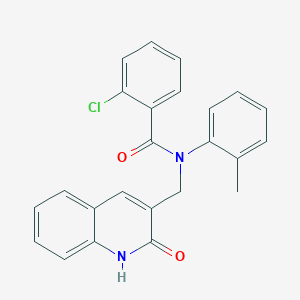
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as CQTOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQTOB belongs to the class of quinoline-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the growth of Plasmodium falciparum. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its broad-spectrum activity against various types of cancer cells, fungi, and bacteria. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to have low toxicity in normal human cells. However, one of the limitations of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in more detail. Additionally, further studies could be conducted to evaluate the potential use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide as an antimalarial agent. Finally, more research could be conducted to evaluate the potential use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.
合成法
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reaction with o-toluidine. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of o-toluidine and triethylamine.
科学的研究の応用
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been studied for its potential use as an antimalarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
特性
IUPAC Name |
2-chloro-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-8-2-7-13-22(16)27(24(29)19-10-4-5-11-20(19)25)15-18-14-17-9-3-6-12-21(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNFLYHLWAJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

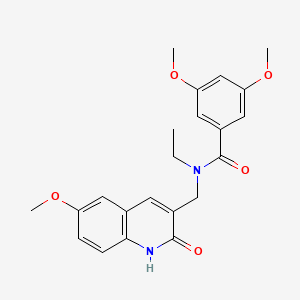
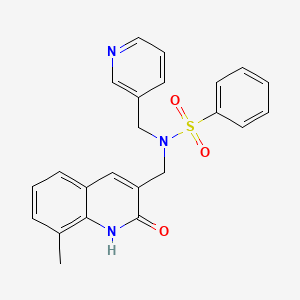
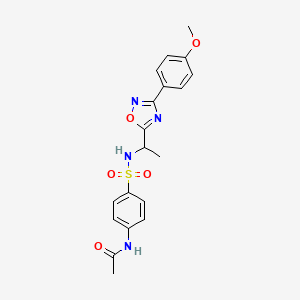
![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)
![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
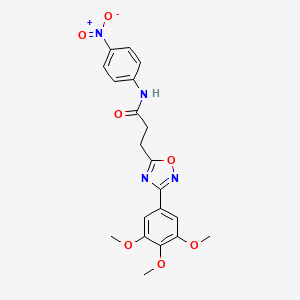
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
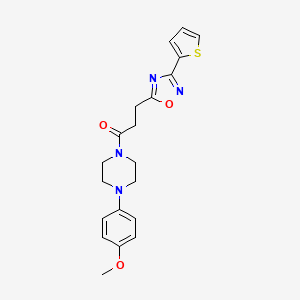
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
